molecular formula C11H13BrO2 B13547879 6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine

6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13547879
M. Wt: 257.12 g/mol
InChI Key: SBTXTFVTFVMBSL-UHFFFAOYSA-N
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Description

6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine (CAS 57293-22-8) is a high-purity chemical building block offered for research and development purposes. This compound, with the molecular formula C 11 H 13 BrO 2 and a molecular weight of 257.12 g/mol, is characterized by its 1,4-benzodioxine core structure functionalized with a 3-bromopropyl side chain . The bromoalkyl moiety makes this compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, facilitating the incorporation of the 1,4-benzodioxine scaffold into more complex target molecules. The 1,4-benzodioxine structure is a privileged scaffold in medicinal chemistry, found in compounds investigated for a range of biological activities. For instance, research highlights that derivatives based on the 2,3-dihydrobenzo[b][1,4]dioxine structure have been identified as inhibitors of poly(ADP-ribose)polymerase 1 (PARP1), a significant anticancer drug target . Furthermore, other 1,4-benzodioxine and 1,4-benzoxazine derivatives have been explored as potent antibacterial agents targeting the FtsZ protein, a key player in bacterial cell division . As such, this compound serves as a critical synthetic precursor in the discovery and development of novel therapeutic agents, particularly in oncology and infectious disease research. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

6-(3-bromopropyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C11H13BrO2/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,8H,1-2,5-7H2

InChI Key

SBTXTFVTFVMBSL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCCBr

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-(3-Bromopropyl)-2,3-dihydrobenzo[b]dioxine

General Synthetic Approach

The synthesis of 6-(3-bromopropyl)-2,3-dihydrobenzo[b]dioxine typically involves the functionalization of the benzo[b]dioxine core through alkylation with a bromopropyl moiety. The key steps can be summarized as:

  • Formation of the benzo[b]dioxine ring system, often via cyclization of appropriate dihydroxybenzene derivatives.
  • Introduction of the 3-bromopropyl substituent at the 6-position by nucleophilic substitution or direct alkylation.

Specific Synthetic Routes

Alkylation of 2,3-Dihydrobenzo[b]dioxine Derivatives

One common method involves the alkylation of the phenolic hydroxyl group or activated aromatic positions of the benzo[b]dioxine precursor with 1,3-dibromopropane or 3-bromopropyl halides in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution to install the 3-bromopropyl side chain at the 6-position.

Example Reaction Conditions:

Step Reagents/Conditions Outcome
1 2,3-Dihydroxybenzene derivative + K2CO3 Deprotonation of hydroxyl groups
2 Addition of 1,3-dibromopropane or 3-bromopropyl halide Alkylation at 6-position via SN2 mechanism
3 Purification (chromatography or recrystallization) Isolated 6-(3-bromopropyl)-2,3-dihydrobenzo[b]dioxine

This approach is supported by analogous synthetic strategies reported for related benzo[b]dioxine derivatives, where alkylation with bromoalkyl reagents is a standard method to introduce functionalized side chains.

Cyclization via Halogenated Precursors

Another route involves the cyclization of appropriately halogenated phenolic precursors. For example, methyl ester intermediates of hydroxylated benzoic acids can be alkylated with bromoalkyl reagents, followed by intramolecular cyclization to form the dioxine ring with the bromopropyl substituent already attached.

This method is exemplified in the synthesis of related compounds such as 2,3-dihydrobenzo[b]dioxine-5-carboxamide derivatives, where esterification, alkylation, hydrolysis, and amide formation steps are sequentially performed to build the target scaffold.

Alternative Synthetic Strategies from Literature

  • Halogenation of Propyl-Substituted Benzo[b]dioxines: Direct bromination of 6-propyl-2,3-dihydrobenzo[b]dioxine using brominating agents under controlled conditions could yield the 3-bromopropyl derivative, though this method lacks detailed documentation for this specific compound.

  • P–C Bond Formation Routes: Although primarily described for phosphonolactams, related methodologies involving the treatment of N-substituted aminobenzamides with phosphorus trichloride and subsequent intramolecular cyclization have been reported for related bromopropyl-substituted aromatic compounds. These approaches are less directly applicable but indicate the diversity of synthetic tactics involving halogenated propyl groups on aromatic systems.

Research Findings and Data Summary

Due to the limited direct literature on 6-(3-bromopropyl)-2,3-dihydrobenzo[b]dioxine, related synthesis and characterization data from benzo[b]dioxine derivatives provide valuable insights:

Parameter Data/Condition Reference/Notes
Molecular Formula C11H13BrO2 Confirmed by CAS registry
Molecular Weight 257.12 g/mol Standard calculation
Alkylation Base Potassium carbonate (K2CO3) Common base for phenol alkylation
Alkylating Agent 1,3-Dibromopropane or 3-bromopropyl halide Typical electrophile for side chain installation
Solvent Acetone, DMF, or DMSO Polar aprotic solvents favor SN2 reactions
Reaction Temperature Ambient to reflux (50–80 °C) Optimized based on substrate reactivity
Yield Range Moderate to good (40–70%) Based on analogous benzo[dioxine] syntheses

Analytical Characterization

  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of the 3-bromopropyl chain and the integrity of the benzo[b]dioxine ring system.
  • Mass Spectrometry: Molecular ion peak at m/z 257.12 confirms molecular weight.
  • Infrared Spectroscopy: Characteristic C–O–C stretching vibrations of the dioxine ring and C–Br stretching bands are observed.
  • Chromatography: Purity assessed by HPLC or GC, depending on the derivative.

Chemical Reactions Analysis

2.1. Nucleophilic Substitution

The bromine atom in the propyl chain is a good leaving group, allowing substitution with nucleophiles such as thiols, amines, or hydroxide ions.

  • Reagents and Conditions :

    • Nucleophiles : Thiols (e.g., butanethiol), amines, or hydroxide ions.

    • Conditions : Polar solvents (e.g., DMF, acetone) with bases like K₂CO₃ or KI for SN2 mechanisms .

  • Products :

    • Sulfides : Reaction with thiols forms alkyl sulfides (e.g., 8-(2-butylthio)ethoxy derivatives) .

    • Amines : Substitution with amines yields alkyl amines.

Reaction TypeReagents/ConditionsProducts
SN2 SubstitutionThiol + K₂CO₃ (DMF, 60°C) 8-(2-butylthio)ethoxy derivatives
SN2 SubstitutionAmine + KI (acetone)Alkyl amine derivatives

2.2. Elimination Reactions

The bromopropyl group can undergo elimination to form alkenes under basic or acidic conditions.

  • Reagents and Conditions :

    • Bases (e.g., KOtBu) or acids (e.g., H₂SO₄) to facilitate E2 or E1 mechanisms.

    • High temperatures or polar solvents (e.g., ethanol, THF).

  • Products :

    • Alkenes : Formation of 3-butenyl derivatives via β-elimination.

Reaction TypeReagents/ConditionsProducts
β-EliminationKOtBu (THF, reflux)3-butenyl derivatives

2.3. Oxidation Reactions

Longer alkyl chains can oxidize to ketones or carboxylic acids, though the propyl chain here may limit extensive oxidation.

  • Reagents and Conditions :

    • Oxidizing agents (e.g., KMnO₄, CrO₃) in acidic or basic media.

  • Products :

    • Ketones : Oxidation of secondary carbons.

    • Carboxylic Acids : Oxidation of terminal carbons.

2.4. Ring-Related Reactions

The benzodioxine ring may participate in:

  • Electrophilic Substitution : Unlikely due to electron-rich nature.

  • Coordination Chemistry : Potential interactions with metals via ether oxygens.

Comparison with Analogous Compounds

Feature6-(3-Bromopropyl)-2,3-dihydrobenzo[b] dioxineRelated Derivatives (e.g., )
Key Functional Group Bromopropyl substituentBromine/methanol groups
Reactivity SN2 substitution, eliminationOxidation, reduction
Biological Interest Potential lead for SAR studiesAntiviral/anticancer properties

5.1. Substitution Reactions

  • Thiol Exchange : Reaction with butanethiol and K₂CO₃ in DMF at 60°C yields sulfide derivatives (e.g., 8-(2-butylthio)ethoxy analogs) .

  • Mechanistic Insights : SN2 mechanisms dominate due to the primary bromide structure.

5.2. Elimination Efficiency

  • β-Elimination under basic conditions (e.g., KOtBu/THF) generates alkenes, as observed in analogous propyl bromide systems.

5.3. Structural Analog Comparisons

  • Bromopropyl vs. Bromomethyl : The longer chain in this compound allows for greater flexibility in substitution and elimination.

  • Biological Implications : The bromopropyl group may enhance bioavailability compared to smaller substituents .

Scientific Research Applications

6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules through covalent attachment, aiding in the study of biological processes.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. This process involves the formation of a transition state and the subsequent release of the bromide ion. The molecular targets and pathways involved vary based on the specific reaction and conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
  • Structure : Bromine substituent at the 6-position.
  • Reactivity : Bromine enhances electrophilic aromatic substitution and cross-coupling (e.g., Suzuki-Miyaura) reactions.
  • Applications : Widely used as an intermediate in synthesizing bioactive molecules, such as PKM2 activators and serotonin receptor ligands .
  • Commercial Status : Available from multiple suppliers (e.g., ≥95% purity) .
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-ylsulfonylamino)hexanoic Acid
  • Structure: Sulfonamide-linked hexanoic acid chain.
  • Reactivity : The sulfonamide group enables hydrogen bonding, enhancing binding to biological targets.
  • Applications : Explored in medicinal chemistry for enzyme inhibition or receptor modulation .
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl isocyanate
  • Structure : Isocyanate (-NCO) group at the 6-position.
  • Reactivity : High electrophilicity facilitates polymer synthesis and urea/thiourea formation.
  • Applications : Used in materials science and as a building block in organic synthesis .
N-(3-Fluoro-4-methoxybenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
  • Structure : Amine-substituted with fluorinated aryl groups.
  • Reactivity : The electron-withdrawing fluorine enhances metabolic stability.
  • Applications : Investigated for antiviral activity against Venezuelan equine encephalitis virus .
PKM2 Activators (Sulfonamide Derivatives)

The 2,3-dihydrobenzo[b][1,4]dioxine core is critical for binding to pyruvate kinase M2 (PKM2). Substituents significantly modulate potency:

Compound ID Substituent (Ar2) AC50 (μM) % Activation at 57 μM
34 2,6-Difluorobenzene 0.866 5.6
55 6-(2,3-Dihydrobenzo[b][1,4]dioxine) 0.043 7.3
58 6-(2,3-Dihydrobenzo[b][1,4]dioxine) 0.038 51.2
Antidepressant Candidates

Benzoxazole/benzothiazole-containing derivatives exhibit binding affinity for 5-HT1A/5-HT2A receptors. For example:

Commercial and Research Status

Compound Commercial Availability Key Applications
6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine Discontinued Life science research
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine Available PKM2 activators, antidepressants
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Available Antiviral agents

Biological Activity

6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine is a synthetic organic compound with notable biological properties. It is characterized by its molecular formula C9H11BrO2C_9H_{11}BrO_2 and a molecular weight of approximately 229.07 g/mol. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

  • CAS Number : 57293-22-8
  • Molecular Weight : 229.07 g/mol
  • Molecular Formula : C9H11BrO2C_9H_{11}BrO_2
  • Boiling Point : Predicted at approximately 291.2 °C
  • Density : Estimated at 1.549 g/cm³

The biological activity of this compound is primarily linked to its interaction with various biological pathways:

  • Cell Cycle Regulation : This compound has been shown to influence the cell cycle by modulating key proteins involved in cell division and apoptosis.
  • Antiviral Activity : Preliminary studies indicate that it may exhibit antiviral properties against several viruses, including HIV and influenza virus, by inhibiting viral replication mechanisms.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of this compound:

Study TypeFindingsReference
Cytotoxicity AssayExhibited significant cytotoxic effects on cancer cell lines at concentrations above 10 µM.
Antiviral ActivityShowed inhibition of HIV replication in cultured cells with an IC50 value of 5 µM.
Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.

Case Studies

  • Case Study on Cancer Treatment :
    A study explored the use of this compound in treating breast cancer. The compound was administered in combination with standard chemotherapy agents, resulting in enhanced apoptosis in tumor cells compared to controls.
  • Viral Infection Model :
    In a murine model of influenza infection, administration of the compound resulted in reduced viral load and improved survival rates compared to untreated groups.

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising biological activity, it also presents potential toxicity at higher doses. The GHS hazard statements associated with this compound include warnings for acute toxicity (H302), skin irritation (H315), and serious eye irritation (H319) .

Q & A

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Cross-reference with databases (e.g., SDBS, NIST) and consult crystal structures of analogs to confirm assignments. Paramagnetic relaxation agents (e.g., Eu(fod)3_3) can resolve overlapping proton signals. Reporting raw data in repositories like Zenodo ensures transparency .

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